molecular formula C26H20Cl2F6N6OS B2762259 {4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone CAS No. 400079-60-9

{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone

Cat. No.: B2762259
CAS No.: 400079-60-9
M. Wt: 649.44
InChI Key: TWKNLVDFIRSQRF-UHFFFAOYSA-N
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Description

{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone is a useful research compound. Its molecular formula is C26H20Cl2F6N6OS and its molecular weight is 649.44. The purity is usually 95%.
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Biological Activity

The compound {4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone (referred to as Compound A) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial applications. This article reviews the biological activity of Compound A, focusing on its mechanism of action, efficacy against various bacterial strains, and relevant case studies.

Chemical Structure and Properties

Compound A belongs to a class of compounds known for their piperazine and pyridine moieties, which are often associated with pharmacological activity. The presence of trifluoromethyl and chloro groups enhances its lipophilicity and biological activity.

Chemical Formula: C19H19ClF3N4S
Molecular Weight: 433.89 g/mol
CAS Number: 215434-40-5

Compound A primarily acts as an inhibitor of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. These enzymes catalyze post-translational modifications critical for the function of various bacterial proteins. Inhibition of PPTases disrupts the synthesis of vital metabolites required for bacterial growth and pathogenicity.

Key Findings:

  • Inhibition Profile: Compound A exhibits submicromolar inhibition against Bacillus subtilis Sfp-PPTase, with an IC50 value indicating potent activity without affecting the human orthologue of the enzyme .
  • Antibacterial Efficacy: The compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, showcasing its potential as a therapeutic agent .

Biological Activity Data

The following table summarizes the biological activity data for Compound A against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus≤ 0.06 μg/mL
Bacillus subtilisSubmicromolar range
Escherichia coliResistance mechanisms studied

Case Studies

  • Study on Antibacterial Activity:
    In a study exploring the antibacterial properties of a series of piperazine derivatives, Compound A was identified as a potent inhibitor against MRSA. The study utilized high-throughput screening methods to evaluate its efficacy, leading to findings that support its potential use in treating resistant bacterial infections .
  • Toxicity Assessment:
    Toxicological evaluations conducted on zebrafish embryos indicated that Compound A exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2F6N6OS/c27-19-11-16(25(29,30)31)13-36-21(19)38-7-9-39(10-8-38)23(41)15-1-3-18(4-2-15)40-6-5-35-24(40)42-22-20(28)12-17(14-37-22)26(32,33)34/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKNLVDFIRSQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2F6N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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